(Ethylideneamino)urea

Chemical Probe Medicinal Chemistry Structure-Activity Relationship

(Ethylideneamino)urea (CAS 591-86-6, C3H7N3O, MW 101.11 g/mol) is a small-molecule semicarbazone derivative, also known as Acetaldehyde Semicarbazone. It is a solid white to off-white powder with a melting point of 164°C, a density of 1.21 g/cm³, and a calculated pKa of 12.25±0.46.

Molecular Formula C3H7N3O
Molecular Weight 101.11 g/mol
Cat. No. B12505916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethylideneamino)urea
Molecular FormulaC3H7N3O
Molecular Weight101.11 g/mol
Structural Identifiers
SMILESCC=NNC(=O)N
InChIInChI=1S/C3H7N3O/c1-2-5-6-3(4)7/h2H,1H3,(H3,4,6,7)
InChIKeyIUNNCDSJWDQYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ethylideneamino)urea (CAS 591-86-6): Chemical Identity and Procurement Baseline for Acetaldehyde Semicarbazone


(Ethylideneamino)urea (CAS 591-86-6, C3H7N3O, MW 101.11 g/mol) [1] is a small-molecule semicarbazone derivative, also known as Acetaldehyde Semicarbazone . It is a solid white to off-white powder with a melting point of 164°C, a density of 1.21 g/cm³, and a calculated pKa of 12.25±0.46 . The compound is sensitive to moisture and should be stored under inert gas [2]. It is commercially available from major suppliers like TCI America and Fisher Scientific with a typical purity of 98.0+% .

(Ethylideneamino)urea Procurement Risk: Why In-Class Substitution Is Not Viable


Substituting (Ethylideneamino)urea with a generic semicarbazone or another urea derivative is not scientifically sound without rigorous validation. While the semicarbazone and urea classes are known for broad antimicrobial and anticancer potential [1], the specific activity of any given derivative is highly dependent on its unique substitution pattern and resulting physicochemical properties. For example, the introduction of different aryl or heteroaryl groups on the ethylideneamino backbone drastically alters lipophilicity (XLogP), target binding, and in vitro potency [2]. Direct comparative data, though limited for the parent compound itself, are essential for any specific use case, as demonstrated by the stark differences in MIC values observed among structurally related semicarbazone analogs [3]. Procurement of a closely related alternative without equivalent validation data therefore presents a significant risk of suboptimal or entirely absent desired activity.

Quantitative Performance of (Ethylideneamino)urea: Evidence-Based Differentiation from Analogs


Core Structural Scaffold as a Chemical Probe

(Ethylideneamino)urea is distinguished by its minimal, unsubstituted ethylideneamino scaffold. This core structure serves as a specific baseline chemical probe. Compared to substituted derivatives like 4'-Chloroacetophenone Semicarbazone (CAS 120445-83-2), the parent compound lacks bulky, electron-withdrawing, or lipophilic groups, providing a distinct and predictable set of physicochemical properties. For instance, its computed XLogP is -1.1 [1], which is significantly lower than that of the chloro-substituted analog (XLogP ~2.1 for [1-(2-chlorophenyl)ethylideneamino]urea) [2]. This difference in lipophilicity directly impacts solubility, permeability, and potential off-target interactions. The compound is used in solid-state NMR and IR studies as a reference point for semicarbazones [2].

Chemical Probe Medicinal Chemistry Structure-Activity Relationship

Anticonvulsant Activity: Class-Level Inference for the Parent Scaffold

While no quantitative in vivo data exists specifically for the parent compound (Ethylideneamino)urea, its core semicarbazone scaffold is a validated pharmacophore for anticonvulsant activity. A direct structural analog, phenyl acetaldehyde semicarbazone, demonstrated significant protection against seizures in a mouse model, with an ED50 of 60.75 mg/kg against ScPTZ-induced seizures [1]. This class-level evidence suggests that the unsubstituted ethylideneamino urea scaffold retains the potential for central nervous system activity, making it a valuable starting point for medicinal chemistry programs, distinct from urea derivatives lacking the semicarbazone moiety.

Anticonvulsant Neuropharmacology Seizure Models

Antimicrobial Class Potential of the Semicarbazone Scaffold

The semicarbazone class, to which (Ethylideneamino)urea belongs, is recognized for its antimicrobial properties. Recent studies on novel semicarbazone derivatives provide quantitative, class-level evidence of this potential. For example, a lapachol-based semicarbazone (SMC4) exhibited Minimum Inhibitory Concentration (MIC) values of 250 µg/mL (0.59 mM) against susceptible S. aureus and 500 µg/mL (1.18 mM) against methicillin-resistant S. aureus (MRSA) [1]. This quantifiable activity against a clinically relevant drug-resistant strain demonstrates the intrinsic antimicrobial potential of the semicarbazone core. In contrast, simpler, non-semicarbazone ureas or other classes may lack this specific spectrum of activity. (Ethylideneamino)urea, as the simplest semicarbazone, is the logical and differentiated core scaffold for exploring this chemical space.

Antimicrobial Antibacterial Drug Discovery

Validated Application Scenarios for (Ethylideneamino)urea Based on Quantitative Evidence


Reference Standard for Solid-State NMR and IR Spectroscopic Studies

(Ethylideneamino)urea is a validated reference compound for solid-state 13C NMR and IR spectroscopic studies of semicarbazones [1]. Its well-defined and reproducible spectral properties, coupled with its commercial availability at high purity (98.0+%) , make it an ideal calibration standard for analytical laboratories and material characterization facilities. This is a direct, verifiable application that distinguishes it from less characterized or less available semicarbazone derivatives.

High-Purity Core Scaffold for Medicinal Chemistry SAR Studies

The compound serves as the minimal, unsubstituted core scaffold for the synthesis and evaluation of novel semicarbazone derivatives [1]. Its use in structure-activity relationship (SAR) studies is supported by class-level evidence of antimicrobial (e.g., MIC = 0.59 mM against S. aureus) and anticonvulsant (e.g., ED50 = 60.75 mg/kg in ScPTZ model) [2] potential for the semicarbazone pharmacophore. This scenario directly stems from the evidence in Section 3, positioning the compound as an essential building block for drug discovery programs targeting these therapeutic areas.

Control Compound for Biological Assays Involving Semicarbazone Derivatives

Given the lack of intrinsic, potent bioactivity of the parent compound itself, it is uniquely suited as a negative control or baseline in cellular or biochemical assays designed to evaluate the activity of novel, more complex semicarbazone derivatives [1]. Its distinct physicochemical profile (e.g., XLogP = -1.1) [3] ensures it can be used to differentiate between scaffold-derived effects and substituent-specific activities, a critical step in rigorous pharmacological evaluation.

Reagent for the Detection of Aldehydes and Ketones in Environmental Monitoring

Acetaldehyde semicarbazone is a recognized reagent in environmental monitoring for the detection of aldehydes and ketones, which are significant air pollutants [4]. The parent compound (Ethylideneamino)urea is the key analytical standard for validating and calibrating these detection methods, ensuring accurate quantification of target pollutants. This provides a specific, non-biological application scenario supported by direct literature.

Technical Documentation Hub

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